

Technical Support Center: 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

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Compound of Interest

Compound Name: 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B1334708

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **8-Methoxy-1H-benzo[d]azepin-2(3H)-one**. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential targets of **8-Methoxy-1H-benzo[d]azepin-2(3H)-one**?

While specific targets for **8-Methoxy-1H-benzo[d]azepin-2(3H)-one** are not extensively documented in publicly available literature, the benzodiazepinone scaffold is known to interact with a variety of biological targets. Based on the broader class of compounds, potential targets could include protein kinases and G-protein coupled receptors (GPCRs), particularly benzodiazepine receptors.^{[1][2]} The methoxy group at the 8-position and the lactam at the 2-position are key structural features that will influence its binding profile.

Q2: How can I improve the target selectivity of my **8-Methoxy-1H-benzo[d]azepin-2(3H)-one**-based compound?

Improving selectivity is a critical step in drug development to minimize off-target effects.^{[3][4]} Several medicinal chemistry strategies can be employed:

- Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure to understand which functional groups are critical for on-target and off-target activity. For benzodiazepinone derivatives, modifications at various positions of the bicyclic system can significantly impact activity and selectivity.[1][5][6]
- Bioisosteric Replacement: Substitute functional groups with others that have similar physicochemical properties to improve target binding affinity and selectivity while potentially reducing off-target interactions.[7][8][9][10][11]
- Pharmacophore Modeling: Utilize computational models to identify the key chemical features (pharmacophores) required for binding to the desired target. This can guide the design of more selective analogs.[12][13][14][15][16]
- Structure-Based Drug Design: If the 3D structure of the target protein is known, design ligands that specifically interact with unique residues or pockets in the target's binding site that are not present in off-target proteins.[17]

Troubleshooting Guides

Issue 1: Poor Selectivity and Off-Target Effects

Symptom: The compound demonstrates activity against multiple targets in screening panels, leading to undesirable side effects in cellular or *in vivo* models.

Troubleshooting Steps:

- Comprehensive Target Profiling: Screen the compound against a broad panel of kinases and other relevant targets to identify the full spectrum of its activity. This will provide a clear picture of its selectivity profile.
- Analyze Structure-Activity Relationships (SAR):
 - Synthesize a small library of analogs with modifications at key positions (e.g., the methoxy group, the lactam nitrogen, and the aromatic ring).
 - Evaluate the activity of these analogs against both the primary target and the identified off-targets.

- The data obtained can reveal which parts of the molecule are responsible for off-target binding.[5][6]
- Computational Modeling:
 - Develop a pharmacophore model based on known selective ligands for your target of interest.[12][13][14]
 - Dock your compound into the binding sites of both on-target and off-target proteins (if structures are available) to understand the molecular basis of its promiscuity.
- Rational Drug Design to Enhance Selectivity:
 - Exploit Subtle Binding Site Differences: Introduce bulky or charged groups that create favorable interactions with the primary target but cause steric or electrostatic clashes with off-targets.[3][18]
 - Bioisosteric Replacement: Replace the methoxy group or other functionalities with bioisosteres to fine-tune the electronic and steric properties of the molecule, potentially favoring binding to the desired target.[7][9][10]

Issue 2: Low Potency at the Primary Target

Symptom: The compound shows weak activity against the intended biological target, requiring high concentrations to achieve a desired effect.

Troubleshooting Steps:

- Confirm Target Engagement: Use a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to confirm that the compound physically interacts with the target protein.
- Optimize Binding Interactions:
 - Structure-Based Design: If a crystal structure of the target is available, analyze the binding mode of your compound. Identify opportunities to introduce new interactions (e.g., hydrogen bonds, hydrophobic interactions) to increase affinity.

- SAR-Guided Optimization: Based on SAR data, identify regions of the molecule where modifications lead to increased potency. For example, explore different substituents on the aromatic ring or modifications to the diazepine ring.[19]
- Consider Allosteric Modulation: Investigate if your compound could be acting as an allosteric modulator rather than a direct competitive inhibitor. Allosteric sites are often less conserved than active sites, which can also be a strategy to improve selectivity.[20]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a compound against a panel of protein kinases.

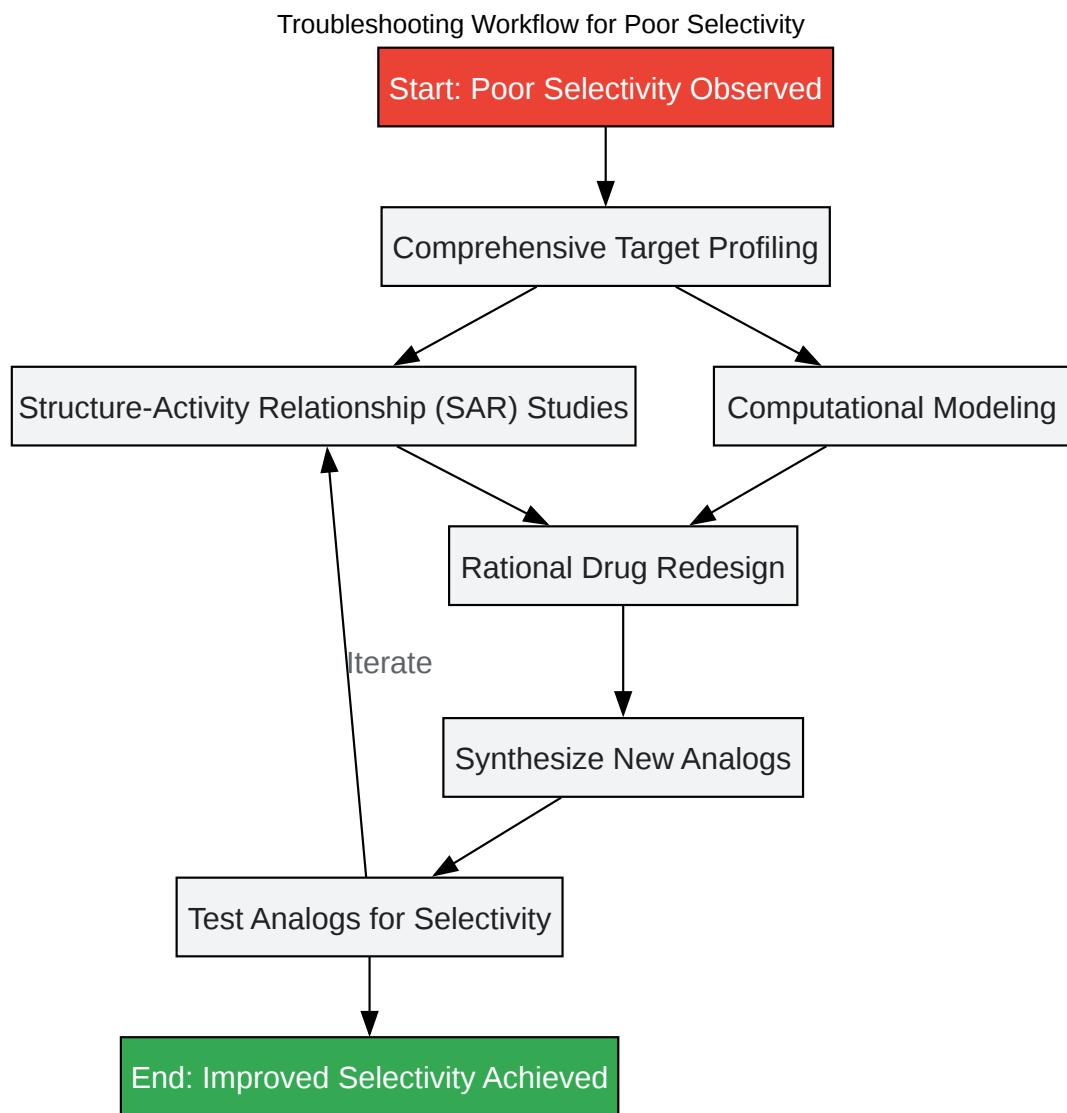
- Compound Preparation: Prepare a stock solution of **8-Methoxy-1H-benzo[d]azepin-2(3H)-one** in DMSO at a concentration of 10 mM.
- Kinase Panel: Select a panel of kinases for screening. This should include the primary target and a diverse set of off-target kinases, including those from different families.
- Assay Principle: Utilize a radiometric assay (e.g., using ^{33}P -ATP) or a non-radioactive method (e.g., ADP-Glo™, HTRF®) to measure kinase activity.
- Assay Procedure (Example using ADP-Glo™):
 - In a 384-well plate, add the kinase, substrate, and ATP.
 - Add the test compound at various concentrations (typically a 10-point dose-response curve).
 - Incubate at room temperature for the specified time.
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure luminescence using a plate reader.

- Data Analysis:
 - Calculate the percent inhibition for each concentration of the compound.
 - Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC_{50} value for each kinase.
 - Summarize the IC_{50} values in a table to visualize the selectivity profile.

Table 1: Example Kinase Selectivity Data Presentation

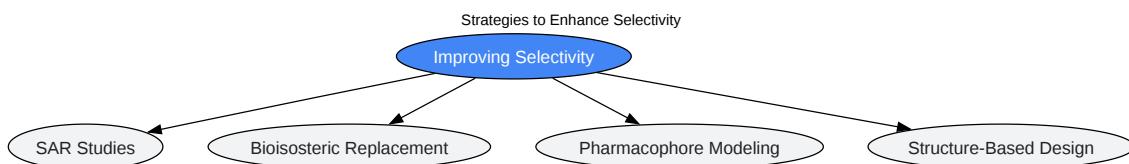
Kinase Target	IC_{50} (nM)
Primary Target X	50
Off-Target A	1,200
Off-Target B	>10,000
Off-Target C	850
Off-Target D	5,300

Visualizations



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Caption: A flowchart illustrating the iterative process for troubleshooting and improving the selectivity of a compound.



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Caption: Key medicinal chemistry strategies for enhancing the selectivity of drug candidates.

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